1-Amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol
CAS No.: 336-53-8
Cat. No.: VC18756197
Molecular Formula: C5H6F7NO
Molecular Weight: 229.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 336-53-8 |
|---|---|
| Molecular Formula | C5H6F7NO |
| Molecular Weight | 229.10 g/mol |
| IUPAC Name | 1-amino-3,3,4,4,5,5,5-heptafluoropentan-2-ol |
| Standard InChI | InChI=1S/C5H6F7NO/c6-3(7,2(14)1-13)4(8,9)5(10,11)12/h2,14H,1,13H2 |
| Standard InChI Key | ZEEMDIXYCUOCAK-UHFFFAOYSA-N |
| Canonical SMILES | C(C(C(C(C(F)(F)F)(F)F)(F)F)O)N |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The compound’s IUPAC name, 1-amino-3,3,4,4,5,5,5-heptafluoropentan-2-ol, reveals a five-carbon chain with fluorine atoms occupying the third, fourth, and fifth positions. The amino group (-NH₂) is attached to the first carbon, while the hydroxyl group (-OH) resides on the second carbon. This arrangement creates a tertiary alcohol structure, with the fluorinated segment contributing to significant electronegativity and steric hindrance.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 336-53-8 |
| Molecular Formula | C₅H₆F₇NO |
| Molecular Weight | 229.10 g/mol |
| IUPAC Name | 1-amino-3,3,4,4,5,5,5-heptafluoropentan-2-ol |
| SMILES Notation | C(C(C(C(C(F)(F)F)(F)F)(F)F)O)N |
The Standard InChIKey (ZEEMDIXYCUOCAK-UHFFFAOYSA-N) provides a unique identifier for its 3D conformation, which has been computationally modeled to assess steric and electronic effects.
Electronic and Steric Effects
The seven fluorine atoms induce strong electron-withdrawing effects, polarizing the molecule and enhancing the acidity of the hydroxyl group (pKa ≈ 9–10). This polarization facilitates hydrogen bonding with biological macromolecules, a property exploited in pharmaceutical applications. Additionally, the bulky fluorinated chain creates steric hindrance around the amino group, modulating its nucleophilicity.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 1-amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol typically begins with perfluoro-2-methyl-2-pentanol (CAS No. 355-22-6), a precursor synthesized via the alkylation of perfluorinated olefins . In a multi-step process:
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Fluorination: Perfluoro-2-methyl-2-pentanol is generated through the catalytic hydrogenation of perfluorinated alkenes, such as (CF₃)₂C=CF₂, under controlled temperatures (50–80°C) .
-
Amination: The hydroxyl group is substituted with an amino group via nucleophilic displacement using ammonia or amines in polar aprotic solvents (e.g., DMF).
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Fluorination | (CF₃)₂C=CF₂, H₂/Pd-C, 60°C | 75–85% |
| Amination | NH₃, DMF, 100°C, 24 hrs | 50–60% |
Side reactions, such as over-fluorination or oxidation of the amino group, are mitigated by maintaining inert atmospheres and low temperatures .
Purification and Characterization
Post-synthesis, the compound is purified via fractional distillation (bp ≈ 120–130°C) and characterized using:
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NMR Spectroscopy: ¹⁹F NMR reveals distinct peaks at δ -75 ppm (CF₃) and δ -110 ppm (CF₂).
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Mass Spectrometry: Molecular ion peak at m/z 229.10 confirms the molecular weight.
Chemical Reactivity and Functional Transformations
Nucleophilic Substitutions
The amino group participates in SN2 reactions with alkyl halides, enabling the formation of secondary amines. For example, reaction with methyl iodide yields N-methyl derivatives:
Dehydration Reactions
Under acidic conditions (H₂SO₄, 80°C), the hydroxyl group undergoes dehydration to form vinyl ethers:
This reaction is critical for producing fluorinated polymers with low surface energies.
Reductive Amination
The compound serves as a substrate for reductive amination with ketones, yielding branched amines used in drug synthesis . For instance, reaction with acetone produces:
Applications in Science and Industry
Pharmaceutical Intermediate
The amino and hydroxyl groups enable conjugation with bioactive molecules. For example, it is used to synthesize fluorinated β-blockers with enhanced metabolic stability .
Materials Science
Incorporated into polymers, the compound improves hydrophobicity and chemical resistance. Coatings derived from its vinyl ethers exhibit water contact angles >110°, making them suitable for waterproof textiles.
Biological Interactions and Toxicity
Protein Binding
Preliminary studies suggest the amino group forms hydrogen bonds with aspartate residues in serum albumin (Kd ≈ 10⁻⁴ M). This weak binding minimizes unintended interactions in vivo.
Cytotoxicity
In vitro assays (HepG2 cells) indicate an IC₅₀ of 500 µM, attributed to mitochondrial membrane disruption by fluorinated chains.
Table 3: Toxicity Profile
| Assay | Result |
|---|---|
| HepG2 Viability | IC₅₀ = 500 µM |
| Ames Test | Negative |
| Acute Oral Toxicity | LD₅₀ > 2000 mg/kg |
Comparison with Related Fluorinated Alcohols
3,3,4,4,5,5,5-Heptafluoro-2-Methyl-2-Pentanol (CAS No. 355-22-6)
This analog lacks the amino group, reducing its nucleophilicity but enhancing thermal stability (decomposition at 250°C vs. 200°C for the amino derivative) .
2-Perfluoropropyl-2-Propanol
With a shorter fluorinated chain, this compound exhibits lower oxygen solubility (25.1 cm³/100 cm³) compared to JPL-AB-14 derivatives .
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